molecular formula C8H12N2O2 B2675079 1-(Cyanomethyl)piperidine-4-carboxylic acid CAS No. 1156271-04-3

1-(Cyanomethyl)piperidine-4-carboxylic acid

Cat. No.: B2675079
CAS No.: 1156271-04-3
M. Wt: 168.196
InChI Key: KBWJWXSJAMKKSO-UHFFFAOYSA-N
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Description

1-(Cyanomethyl)piperidine-4-carboxylic acid is a compound that belongs to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of both a cyano group and a carboxylic acid group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

The synthesis of 1-(Cyanomethyl)piperidine-4-carboxylic acid can be achieved through several routes. One common method involves the reaction of piperidine with cyanomethyl chloride in the presence of a base, followed by oxidation to introduce the carboxylic acid group. Another approach is the cyanoacetylation of piperidine, where cyanoacetic acid is used as a reagent . Industrial production methods typically involve optimized reaction conditions to maximize yield and purity, often employing catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(Cyanomethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. .

Scientific Research Applications

1-(Cyanomethyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyanomethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

1-(Cyanomethyl)piperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:

    Piperidine-4-carboxylic acid: Lacks the cyano group, making it less versatile in certain synthetic applications.

    1-(Aminomethyl)piperidine-4-carboxylic acid: Contains an amine group instead of a cyano group, leading to different reactivity and applications.

    1-(Hydroxymethyl)piperidine-4-carboxylic acid:

Properties

IUPAC Name

1-(cyanomethyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c9-3-6-10-4-1-7(2-5-10)8(11)12/h7H,1-2,4-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWJWXSJAMKKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a 12 l round bottomed flask combine isonipecotic acid (1226 g, 9.49 moles), 37% formaldehyde (850 ml) and absolute ethanol (5.0 l) and stir for thirty minutes. Sodium cyanide (470 g, 9.49 moles) is added and the reaction stirred at ambient temperature overnight. Absolute ethanol (1.3 l) and 12 M hydrochloric acid (795 ml) is added and the suspension stirred for four hours. The product is collected by vacuum filtration, washed thrice with methyl-t-butylether (3.0 l) and dried at 25 in Hg overnight to give N-cyanomethyl isonipecotic acid (1909 g, 8.05 moles) as a 1:1 mixture with sodium chloride. 1H NMR (400 MHz, d6 DMSO) d 1.55 (m, 2H), 1.82 (m, 2H), 2.18 (m, 3H), 2.72 (m, 2H), 3.71 (s, 2H), 12.30 (bs, 1H).
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